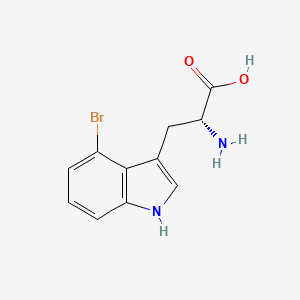

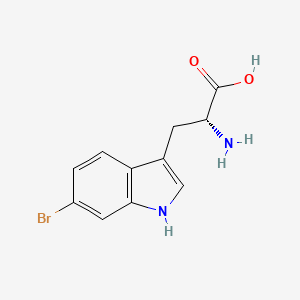

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

Overview

Description

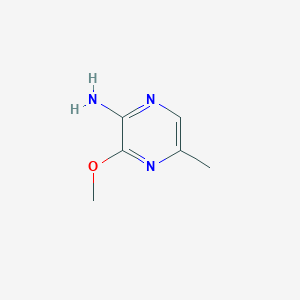

- ®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is a chiral compound with potential applications in various fields of research and industry1.

- It has a molecular weight of 283.12 g/mol .

Synthesis Analysis

- Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.

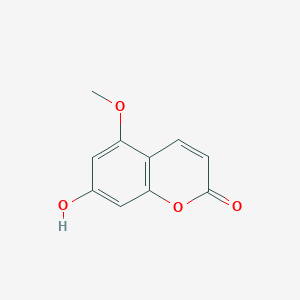

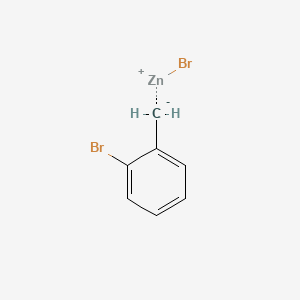

Molecular Structure Analysis

- IUPAC Name : (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid.

- InChI Code : 1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1.

- InChI Key : OAORYCZPERQARS-VIFPVBQESA-N.

Chemical Reactions Analysis

- Unfortunately, specific chemical reactions involving this compound were not readily available in the sources.

Physical And Chemical Properties Analysis

- Physical Form : Solid.

- Storage Temperature : Sealed in dry conditions at 2-8°C.

- Purity : 95%.

Scientific Research Applications

Organic Synthesis Applications

One key application is in the synthesis of pipecolic acid derivatives. (R)-α-Aminoadipic acid, an enantiomerically pure starting material, has been utilized for synthesizing (R)-pipecolic acid and its derivatives through cross-coupling reactions. These derivatives serve as valuable building blocks in amino acid and peptide chemistry, highlighting the compound's role in the synthesis of complex molecules (Sadiq & Sewald, 2013).

Crystal Structure and Analysis

Research has also focused on the crystal structure analysis of similar compounds. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid derivatives has been elucidated, providing insights into the compound's geometry and stabilization by hydrogen bonds. This research is crucial for understanding the molecular interactions and properties of such compounds, which can be applied in drug design and development (Li, Liang, & Tai, 2009).

Potential Biological Activity

Although direct applications of (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid were not found in the provided research results, compounds with similar structures have shown remarkable biological activities. For instance, Schiff bases derived from Tryptophan, which shares a similar indole structure, have been synthesized and evaluated for their antimicrobial activity. This suggests potential antimicrobial applications for compounds related to (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Safety And Hazards

- Pictograms : GHS07.

- Signal Word : Warning.

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

- MSDS : Link.

Future Directions

- Further research is needed to explore its potential applications and mechanisms of action.

Please note that some details may require further investigation beyond the available sources. If you need more specific information, consider consulting additional scientific literature or experts in the field. 🌱

properties

IUPAC Name |

(2R)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAORYCZPERQARS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463505 | |

| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

CAS RN |

496930-10-0 | |

| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.